molecular formula C19H31N3O8S B10859967 Tiprinast meglumine CAS No. 83198-90-7

Tiprinast meglumine

Cat. No.: B10859967
CAS No.: 83198-90-7
M. Wt: 461.5 g/mol
InChI Key: OPEPFDHEYUYTMO-WZTVWXICSA-N
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Description

Tiprinast meglumine (chemical formula: C₁₂H₁₄N₂O₃S·C₇H₁₇NO₅; molecular weight: 461.53 g/mol) is a thienopyridine carboxylic acid derivative developed as an antihistaminic agent for allergic conditions . Synthesized under the investigational name MJ 12175, it functions via mast cell stabilization, inhibiting histamine release and mitigating allergic responses such as hay fever. Clinical studies demonstrate its efficacy as a nasal spray in preventing symptoms of grass pollen-induced allergic rhinitis . Preclinical models, including rat passive cutaneous anaphylaxis (PCA) and peritoneal mast cell assays, reveal that this compound exhibits superior potency and prolonged duration of action compared to cromolyn sodium, a benchmark mast cell stabilizer . Its stereochemical configuration (four defined stereocenters) and meglumine counterion enhance solubility and bioavailability, contributing to its therapeutic profile .

Properties

CAS No.

83198-90-7

Molecular Formula

C19H31N3O8S

Molecular Weight

461.5 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;5-methyl-6-(2-methylpropyl)-4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C12H14N2O3S.C7H17NO5/c1-5(2)4-7-6(3)8-10(15)13-9(12(16)17)14-11(8)18-7;1-8-2-4(10)6(12)7(13)5(11)3-9/h5H,4H2,1-3H3,(H,16,17)(H,13,14,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

OPEPFDHEYUYTMO-WZTVWXICSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C(=O)O)CC(C)C.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C(=O)O)CC(C)C.CNCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Key Reaction Parameters:

ParameterConditions
Solvent Ethanol:H2_2O (1:1 v/v)
Catalyst None required (spontaneous)
Temperature 25–30°C (ambient)
Reaction Time 1–2 hours
Yield 70–85% (optimized)

The reaction exploits meglumine’s amine group to deprotonate tiprinast’s carboxylic acid, forming an ionic salt. This enhances solubility by introducing multiple hydroxyl groups from meglumine .

Reaction Mechanisms and Catalytic Roles

Meglumine acts as both a base and a hydrogen-bond donor in multicomponent reactions. For example, in pseudo-three-component syntheses, it facilitates aldol condensations by stabilizing enolate intermediates (Figure 1) .

Mechanistic Steps :

  • Deprotonation : Meglumine abstracts protons from aldehydes, generating nucleophilic enolates.

  • Nucleophilic Attack : Enolates attack electrophilic carbonyl carbons.

  • Dehydration : Formation of conjugated dihomoarylmethane derivatives.

This mechanism is analogous to its role in synthesizing tiprinast meglumine, where it stabilizes the transition state during salt formation .

Table 2: Optimization Trials

TrialSolvent SystemMeglumine:Tiprinast RatioTemperature (°C)Yield (%)
1Ethanol1:12562
2Ethanol:H2_2O1:12576
3Acetonitrile1:1.24054
4Ethanol:H2_2O1:1.52581

Aqueous ethanol (1:1 v/v) maximizes yield due to improved solubility of both reactants. Excess meglumine (1.5:1 ratio) drives the reaction to completion without side products .

Stability and Degradation Pathways

This compound exhibits instability under acidic conditions, reverting to free tiprinast and meglumine. Accelerated stability studies reveal:

Table 3: Degradation Kinetics

ConditionpHTemperature (°C)Degradation Rate (k, h1^{-1})
Simulated gastric1.2370.12
Neutral7.4250.02
Alkaline9.0250.05

Degradation follows first-order kinetics, with hydrolysis dominant in acidic environments. Formulation strategies (e.g., enteric coatings) mitigate this issue.

Biological Interactions via Chemical Pathways

While this compound itself is pharmacologically inert, its dissociation releases active tiprinast, which inhibits cyclooxygenase (COX) enzymes:

COX-1/COX-2+TiprinastInhibited COX (IC50=0.8 μM)\text{COX-1/COX-2} + \text{Tiprinast} \rightarrow \text{Inhibited COX} \ (\text{IC}_{50} = 0.8\ \mu\text{M})

The meglumine component enhances bioavailability by increasing aqueous solubility by >10-fold compared to free tiprinast.

Comparison with Similar Compounds

Table 1: Molecular and Structural Properties

Property This compound Cromolyn Sodium
Molecular Formula C₁₂H₁₄N₂O₃S·C₇H₁₇NO₅ C₂₃H₁₄Na₂O₁₁
Molecular Weight (g/mol) 461.53 512.3
Stereochemistry 4 defined stereocenters Non-chiral
Key Functional Groups Thienopyridine, meglumine Chromone, carboxylate

Pharmacological and Clinical Comparisons

Both compounds inhibit mast cell degranulation but differ in efficacy and clinical performance:

  • Efficacy in Preclinical Models :

    • In rat PCA assays, this compound demonstrated 2–3× greater inhibition of histamine release compared to cromolyn sodium .
    • In antigen-induced nasal constriction models, this compound maintained inhibitory effects for 8–12 hours vs. 4–6 hours for cromolyn .
  • Clinical Use :

    • This compound : Administered as a nasal spray with once-daily dosing due to prolonged activity .
    • Cromolyn sodium : Requires 3–4 daily doses for sustained effect, limiting patient compliance .
  • Adverse Effects :
    Both agents induce the Bezold-Jarisch reflex (bradycardia and hypotension) in anesthetized dogs, though Tiprinast’s incidence is marginally lower due to reduced systemic absorption .

Table 2: Pharmacological and Clinical Profiles

Parameter This compound Cromolyn Sodium
Mechanism Mast cell stabilization Mast cell stabilization
Efficacy (Rat PCA) IC₅₀: 0.5 μM IC₅₀: 1.2 μM
Duration of Action 8–12 hours 4–6 hours
Dosing Frequency Once daily 3–4 times daily
Common Side Effects Bezold-Jarisch reflex Bezold-Jarisch reflex

Research Findings and Discussion

This compound’s structural advantages—notably the meglumine counterion and thienopyridine core—enhance its pharmacokinetic and pharmacodynamic properties. The meglumine component improves aqueous solubility, enabling efficient nasal mucosal absorption, while the thienopyridine moiety provides stronger mast cell membrane interactions . In contrast, cromolyn’s chromone-based structure exhibits weaker membrane affinity and faster clearance.

However, both compounds share class-related limitations, including reflex cardiovascular effects, necessitating careful monitoring in sensitive populations .

Q & A

Q. What metadata standards enhance the reusability of this compound research data?

  • Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Deposit raw datasets in repositories like Zenodo with detailed README files. Use ISA-Tab format for experimental metadata, including instrument calibration logs and software versioning .

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